6-chloro-1H-imidazo[4,5-b]pyridin-2-amine
Description
6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine is a heterocyclic aromatic amine characterized by a fused imidazole-pyridine core with a chlorine substituent at the 6-position and an amine group at the 2-position. The chlorine atom enhances electrophilicity, influencing reactivity and binding interactions with biological targets .
Properties
Molecular Formula |
C6H5ClN4 |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
6-chloro-1H-imidazo[4,5-b]pyridin-2-amine |
InChI |
InChI=1S/C6H5ClN4/c7-3-1-4-5(9-2-3)11-6(8)10-4/h1-2H,(H3,8,9,10,11) |
InChI Key |
MFBUQPGPKIZQAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=C1NC(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Aromatic Substitution (S$$_N$$Ar)
The foundational route begins with 2-chloro-3-nitropyridine (1 ), which undergoes S$$N$$Ar reaction with primary amines in a H$$2$$O-isopropyl alcohol (IPA) system at 80°C for 2 h. This step introduces the amine group at the C2 position, yielding N-substituted pyridine-2-amines (2 ) with >90% efficiency. The nitro group is subsequently reduced using Zn/HCOONH$$_4$$ under acidic conditions (conc. HCl, 80°C, 45 min), forming pyridine-2,3-diamine intermediates (3 ).
Cyclization Strategies
Cyclization of 3 with aldehydes or carboxylic acids completes the imidazo[4,5-b]pyridine core. For 6-chloro derivatives, chlorination is typically achieved by treating the intermediate with FeCl$$3$$ or PCl$$5$$ in dichloromethane at reflux. This method, however, faces limitations in regioselectivity and requires stringent temperature control to avoid byproducts.
Modern Metal-Free Strategies
Tandem S$$_N$$Ar–Reduction–Cyclization
A breakthrough methodology combines S$$N$$Ar, reduction, and cyclization in one pot, eliminating metal catalysts. After the S$$N$$Ar step, Zn dust and HCl reduce the nitro group in situ, followed by cyclization with aldehydes at 80°C. This approach achieves 85–92% yield while reducing reaction time from 72 h to 5.5 h.
Reaction Scheme:
$$
\text{2-Chloro-3-nitropyridine} \xrightarrow{\text{Amine, H}_2\text{O-IPA}} \text{N-Substituted Pyridine-2-amine} \xrightarrow{\text{Zn/HCl}} \text{Pyridine-2,3-diamine} \xrightarrow{\text{RCHO}} \text{6-Chloro-1H-Imidazo[4,5-b]Pyridin-2-Amine}
$$
Solvent Optimization
Replacing traditional dichloromethane with H$$_2$$O-IPA mixtures enhances reaction rates by 40% due to improved solubility of intermediates. Polar protic solvents stabilize the transition state during cyclization, minimizing side reactions.
Industrial-Scale Production
Continuous Flow Reactors
Large-scale synthesis employs continuous flow systems to maintain precise temperature control (70–80°C) and reduce batch variability. A typical setup involves:
- Step 1: S$$_N$$Ar in a tubular reactor with residence time of 30 min.
- Step 2: Hydrogenation with Pd/C catalyst at 50 psi H$$_2$$.
- Step 3: Cyclization in a packed-bed reactor containing acidic resins.
This method achieves 88% yield with a throughput of 1.2 kg/h.
Purification Techniques
Industrial processes utilize melt crystallization under vacuum to isolate the final product with >99.5% purity. Impurities such as unreacted 2-chloro-3-nitropyridine are removed via countercurrent washing with heptane/ethyl acetate mixtures.
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Classical S$$_N$$Ar | FeCl$$3$$, PCl$$5$$ | Reflux, 72 h | 70–75% | Predictable regiochemistry |
| Tandem One-Pot | Zn/HCl, RCHO | 80°C, 5.5 h | 85–92% | Metal-free, time-efficient |
| Continuous Flow | Pd/C, H$$_2$$ | 50 psi, 70°C | 88% | Scalable, consistent quality |
The tandem one-pot method outperforms others in yield and sustainability, though continuous flow systems are preferred for bulk production.
Mechanistic Insights
S$$_N$$Ar Reaction Dynamics
The nitro group at C3 activates the pyridine ring toward nucleophilic attack at C2. Primary amines attack the electrophilic C2 position, displacing chloride via a Meisenheimer complex. The reaction follows second-order kinetics, with a rate constant ($$k$$) of $$1.2 \times 10^{-3}$$ L·mol$$^{-1}$$·s$$^{-1}$$ in H$$_2$$O-IPA.
Cyclization Pathway
Cyclization proceeds through imine formation between the C3 amine and aldehyde, followed by acid-catalyzed dehydration. Density functional theory (DFT) calculations reveal a transition state energy barrier of 25.3 kcal/mol, favoring intramolecular attack over intermolecular dimerization.
Challenges and Innovations
Regioselectivity Issues
Competing reactions at C4 and C6 positions arise during chlorination. Introducing sterically hindered amines (e.g., tert-butylamine) increases C6 selectivity by 30% due to reduced accessibility of the C4 position.
Green Chemistry Advances
Recent protocols replace Zn/HCl with catalytic hydrogenation (H$$_2$$, Pd/C) to reduce nitro groups, eliminating acidic waste. Solvent recovery systems achieve 95% IPA reuse, lowering the environmental footprint.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3H-imidazo[4,5-b]pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[4,5-b]pyridines, while oxidation and reduction can lead to different oxidation states and derivatives of the compound.
Scientific Research Applications
The applications of 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine span several scientific disciplines, including medicinal chemistry and materials science. This compound, derived from the imidazo[4,5-b]pyridine family, has demonstrated potential in developing kinase inhibitors, antifungal agents, and antitubercular treatments .
Scientific Research Applications
Aurora Kinase Inhibition
Imidazo[4,5-b]pyridine derivatives, including this compound, are useful as Aurora-A kinase inhibitors . Aurora kinases are involved in cell cycle regulation, and their inhibition is a potential approach for cancer treatment . Specific applications and research findings include:
- Isoform Selectivity : The compound can be modified to achieve selectivity for Aurora-A over Aurora-B kinase, which is valuable for studying the specific roles of these kinases in cancer cells .
- ** antiproliferative activity**: Imidazo[4,5-b]pyridine derivatives exhibit potent dual Aurora-A/FLT3 inhibition and antiproliferative activity in MV4-11 human AML cells .
Antifungal Activity
Imidazo[4,5-b]pyridine derivatives exhibit fungicidal activity against Puccinia polysora, with compound 7b showing an EC50 value of 4.00 mg/L, comparable to tebuconazole .
Antitubercular Agents
Certain derivatives of 1H-imidazo[4,5-b]pyridine show antitubercular activity against Mycobacterium tuberculosis (H 37Rv) . Such derivatives may exhibit in vivo DprE1 inhibitory activity .
HBV Inhibition
Imidazo[4,5-b]pyridine derivatives can be used as HBV inhibitors. For example, 6-chloroimidazo[4,5-b]pyridine series was found to have a very interesting profile and were further studied .
Mechanism of Action
The mechanism of action of 6-chloro-3H-imidazo[4,5-b]pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of anaplastic lymphoma kinase (ALK), where it binds to the active site of the enzyme, inhibiting its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[4,5-b]pyridine Core
Methyl and Phenyl Substitutions
- 1-Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine (PhIP): Structure: A methyl group at N1 and a phenyl group at C6 (IUPAC: 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine). Properties: Increased hydrophobicity due to phenyl and methyl groups. Biological Activity: Classified as a cooked meat carcinogen, PhIP induces DNA adducts and is implicated in colon and breast cancer . Key Difference: The 6-phenyl group in PhIP enhances carcinogenicity compared to the 6-chloro derivative, likely due to improved metabolic activation to DNA-reactive intermediates .
Dichloro and Alkylamino Substitutions
- 5,6-Dichloro-N-isopropyl-3H-imidazo[4,5-b]pyridin-2-amine: Structure: Dichloro substitution at C5 and C6 with an isopropylamino group. Properties: Higher molecular weight (MW: ~300–350 Da) and lipophilicity compared to the mono-chloro compound. Application: Synthesized as a nucleoside analog for antiviral studies, with improved metabolic stability due to halogenation .
Trialkyl Substitutions
- 2-Amino-1,5,6-trimethylimidazo[4,5-b]pyridine (TMIP): Structure: Methyl groups at N1, C5, and C4. Biological Activity: A food mutagen with weaker carcinogenic effects than PhIP, highlighting the role of substituent positioning .
Heterocycle Modifications
Thiazolo[4,5-b]pyridin-2-amine Derivatives
- 6-Bromo-thiazolo[4,5-b]pyridin-2-amine: Structure: Thiazole replaces imidazole, with bromine at C5. Application: Explored in kinase inhibition but with reduced metabolic stability compared to imidazo analogs .
Oxazolo[4,5-b]pyridin-2-amine Derivatives
Data Tables
Table 2: Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability |
|---|---|---|---|
| 6-Chloro-1H-imidazo[4,5-b]pyridin-2-amine | 1.8 | 0.12 | Moderate |
| PhIP | 3.2 | 0.05 | Low (reactive metabolites) |
| 5-Chloro-oxazolo derivative | 1.2 | 0.30 | High |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-chloro-1H-imidazo[4,5-b]pyridin-2-amine, and how can reaction conditions be optimized?
- Methodology : Synthesis of imidazo[4,5-b]pyridine derivatives typically involves cyclocondensation reactions, such as the condensation of substituted pyridines with nitriles or amines. For chloro-substituted analogs, chlorination steps using POCl₃ or other chlorinating agents are critical. Optimization includes adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., CuI for Ullmann-type couplings). Purity can be enhanced via recrystallization or column chromatography .
Q. How is the structure of this compound confirmed post-synthesis?
- Methodology : Structural confirmation requires multimodal analysis:
- X-ray crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) .
- NMR spectroscopy : Analyze aromatic protons (δ 7.5–9.0 ppm) and amine protons (δ 5.0–6.0 ppm).
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at m/z 169.58 for C₆H₅ClN₄) .
Q. What analytical techniques are critical for characterizing imidazo[4,5-b]pyridin-2-amine derivatives?
- Methodology :
- HPLC/LC-MS : Assess purity (>95% by area under the curve) and detect impurities .
- UV-Vis spectroscopy : Monitor electronic transitions (λmax ~260–300 nm for conjugated systems).
- Thermogravimetric analysis (TGA) : Evaluate thermal stability, especially for hydrates or solvates .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for 6-chloro derivatives?
- Methodology : Contradictions may arise from assay variability or pharmacokinetic factors. Strategies include:
- Orthogonal assays : Compare enzyme inhibition (e.g., AKT kinase assays) with cell-based viability tests (e.g., MTT assays) .
- Metabolic stability studies : Use liver microsomes to assess CYP450-mediated degradation .
- Structural analogs : Test derivatives with modified substituents (e.g., trifluoromethyl groups for enhanced stability) .
Q. What strategies are effective in improving the metabolic stability of imidazo[4,5-b]pyridin-2-amine derivatives?
- Methodology :
- Substituent engineering : Introduce electron-withdrawing groups (e.g., Cl, CF₃) at the 6-position to reduce oxidative metabolism .
- Prodrug design : Mask amine groups with acetyl or PEGylated moieties to prolong half-life .
- Structure-activity relationship (SAR) studies : Correlate logP values with in vivo clearance rates using QSAR models .
Q. How to design experiments to assess the carcinogenic potential of 6-chloro derivatives?
- Methodology :
- Rodent models : Administer the compound (e.g., 2 mg/kg/day) to Sprague-Dawley rats and monitor tumor incidence over 12–24 months .
- Molecular analysis : Quantify DNA adducts via ³²P-postlabeling or assess gene expression changes (e.g., p53, KRAS) .
- Synergy studies : Evaluate co-exposure effects with radiation or other carcinogens (e.g., 1-methyl-1-nitrosourea) using additive vs. synergistic statistical models .
Q. How can computational methods guide the optimization of 6-chloro derivatives as kinase inhibitors?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes in AKT or p38 MAPK active sites .
- Free energy calculations : Apply MM-GBSA to rank ligand-binding affinities .
- Pharmacophore modeling : Identify critical interactions (e.g., hydrogen bonds with Glu234 in AKT1) for scaffold modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
